3,5-Dichloropyridine
Overview
Description
3,5-Dichloropyridine is a chlorinated pyridine derivative that has been the subject of various studies due to its potential applications in organic synthesis and material science. It serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds, which are of interest for their biological activities and material properties.
Synthesis Analysis
The synthesis of 3,5-dichloropyridine derivatives has been explored in several studies. For instance, a domino reaction of 3-chlorochromones with electron-rich aminoheterocycles has been developed to synthesize a variety of pyridine derivatives, which exhibit significant fluorescence and ecto-5'-nucleotidase inhibition properties . Additionally, the synthesis of 3,5-dichloro-6-morpholinopyridin-2-ol has been reported, which involved characterizing the compound through single crystal X-ray diffraction . Another study reported the synthesis of 3-methoxy-5-chloro-2,6-dinitropyridine from 3,5-dichloropyridine, highlighting the importance of substitution and nitration reactions in modifying the pyridine core .
Molecular Structure Analysis
The molecular structure of 3,5-dichloropyridine derivatives has been elucidated using various techniques such as single crystal X-ray diffraction. For example, the crystal structure of 3,5-dicyano-2,6-dimethyl-4-(3-chlorophenyl)-1,4-dihydropyridine was determined, revealing a layered arrangement of molecules and the presence of intermolecular hydrogen bonding . Similarly, the structure of 3,5-dichloro-6-morpholinopyridin-2-ol was characterized, showing two independent molecules linked by intermolecular hydrogen bonds .
Chemical Reactions Analysis
3,5-Dichloropyridine undergoes various chemical reactions that lead to the formation of diverse compounds. An unexpected dimerization reaction was observed when 5-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine and its analog were subjected to acidic hydrolysis, resulting in novel dimerized compounds . The reactivity of 3,5-dichloropyridine allows for the formation of complex structures and the introduction of functional groups that can significantly alter the properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dichloropyridine have been studied to understand its behavior in different phases and under various conditions. A study on the phase transitions in 3,5-dichloropyridine crystal revealed the existence of three phases, characterized by different space groups and monitored by librational motions . These transitions between phases are crucial for understanding the stability and reactivity of the compound under different temperature conditions.
Scientific Research Applications
Deprotonation Studies
- Deprotonation using Lithium Bases: 3,5-Dichloropyridine undergoes rapid deprotonation with lithium bases such as LTMP and BuLi, as observed through in situ infrared spectroscopic studies. This process results in transient structures and varying degrees of deuteration depending on the base used (Weymeels et al., 2005).
Functionalization Strategies
- Selective Functionalization: 3,5-Dichloropyridine can undergo site-selective functionalization, forming different lithiated intermediates based on the reagents used. This process highlights the chemical versatility of dichloropyridines in organic synthesis (Marzi et al., 2001).
Coordination Polymers and Emission Control
- Formation of Coordination Polymers: The reaction of CuI with 3,5-dichloropyridine in acetonitrile produces coordination polymers with notable emission properties. Structural defects in these polymers influence their luminescent behavior, demonstrating potential in materials science applications (Conesa-Egea et al., 2020).
Synthesis of Novel Compounds
- Synthesis of 3-Methoxy-5-chloro-2,6-dinitropyridine: Starting from 3,5-dichloropyridine, novel compounds like 3-methoxy-5-chloro-2,6-dinitropyridine have been synthesized, highlighting the role of 3,5-dichloropyridine as a precursor in organic synthesis (Jianlong, 2007).
Medicinal Chemistry Applications
- Development of P2X(7) Receptor Antagonists: 3,5-Dichloropyridine derivatives have been explored for their potential in medicinal chemistry, specifically in the optimization of novel P2X(7) receptor antagonists. These compounds could have implications in developing anti-inflammatory agents (Lee et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3,5-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-1-5(7)3-8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGHPGAUFIJVJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179307 | |
Record name | Pyridine, 3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | 3,5-Dichloropyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11003 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.77 [mmHg] | |
Record name | 3,5-Dichloropyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11003 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,5-Dichloropyridine | |
CAS RN |
2457-47-8 | |
Record name | 3,5-Dichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2457-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DICHLOROPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 3,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DICHLOROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9K92ASQ4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.